molecular formula C7H17NO2 B14598308 N-Ethyl-3,3-dimethoxypropan-1-amine CAS No. 59066-86-3

N-Ethyl-3,3-dimethoxypropan-1-amine

Cat. No.: B14598308
CAS No.: 59066-86-3
M. Wt: 147.22 g/mol
InChI Key: XOIYUDRMTQZUOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Ethyl-3,3-dimethoxypropan-1-amine is an organic compound that belongs to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to one or more alkyl or aryl groups. This compound is specifically a tertiary amine, meaning the nitrogen atom is bonded to three carbon atoms. The structure of this compound includes an ethyl group, two methoxy groups, and a propan-1-amine backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-3,3-dimethoxypropan-1-amine can be achieved through several methods. One common approach involves the alkylation of 3,3-dimethoxypropan-1-amine with ethyl halides under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: 3,3-dimethoxypropan-1-amine and ethyl halide (e.g., ethyl bromide).

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.

    Procedure: The 3,3-dimethoxypropan-1-amine is dissolved in an appropriate solvent (e.g., ethanol), and the ethyl halide is added dropwise. The mixture is then heated under reflux for several hours.

    Product Isolation: After the reaction is complete, the mixture is cooled, and the product is extracted using an organic solvent such as dichloromethane. The organic layer is then dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as distillation and crystallization are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-3,3-dimethoxypropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction reactions can convert the compound into secondary or primary amines using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where the ethyl group can be replaced by other alkyl or aryl groups using appropriate alkylating agents.

    Hydrolysis: The methoxy groups can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids; typically carried out in aqueous or organic solvents at room temperature.

    Reduction: Lithium aluminum hydride; reactions are conducted in anhydrous ether or tetrahydrofuran under inert atmosphere.

    Substitution: Alkylating agents such as alkyl halides; reactions are performed in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Hydrolysis: Acidic or basic aqueous solutions; reactions are conducted at elevated temperatures.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: this compound reduced to secondary or primary amines.

    Substitution: Various substituted amines depending on the alkylating agent used.

    Hydrolysis: Corresponding alcohols from the hydrolysis of methoxy groups.

Scientific Research Applications

N-Ethyl-3,3-dimethoxypropan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-Ethyl-3,3-dimethoxypropan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. The presence of the ethyl and methoxy groups influences its binding affinity and specificity. The pathways involved may include signal transduction cascades, leading to changes in cellular functions.

Comparison with Similar Compounds

N-Ethyl-3,3-dimethoxypropan-1-amine can be compared with other similar compounds such as:

    N-Methyl-3,3-dimethoxypropan-1-amine: Similar structure but with a methyl group instead of an ethyl group. It may exhibit different reactivity and binding properties.

    N-Ethyl-3,3-dimethoxybutan-1-amine: Contains an additional carbon in the backbone, which can affect its chemical and physical properties.

    N-Ethyl-3,3-dimethoxypropan-2-amine: The position of the amine group is different, leading to variations in its reactivity and applications.

Properties

CAS No.

59066-86-3

Molecular Formula

C7H17NO2

Molecular Weight

147.22 g/mol

IUPAC Name

N-ethyl-3,3-dimethoxypropan-1-amine

InChI

InChI=1S/C7H17NO2/c1-4-8-6-5-7(9-2)10-3/h7-8H,4-6H2,1-3H3

InChI Key

XOIYUDRMTQZUOZ-UHFFFAOYSA-N

Canonical SMILES

CCNCCC(OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.